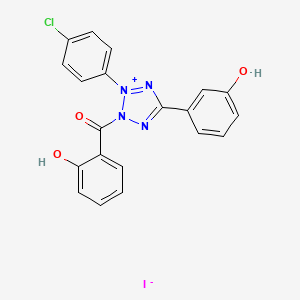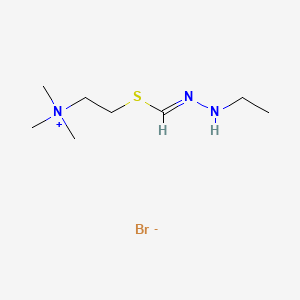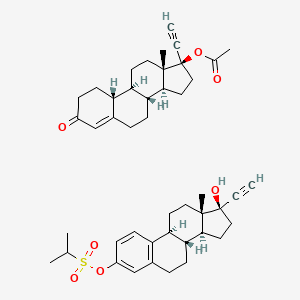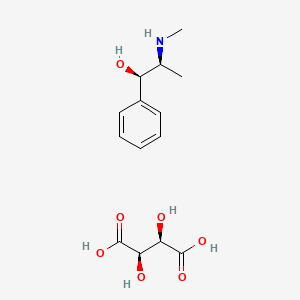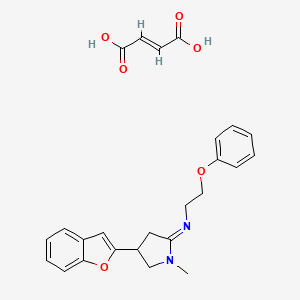
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with benzofuryl and phenoxyethylimino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzofuryl group: This step may involve the use of benzofuran derivatives and suitable coupling reactions.
Attachment of the phenoxyethylimino group: This can be done through nucleophilic substitution or other suitable reactions.
Formation of the hydrogen fumarate salt: This involves the reaction of the synthesized compound with fumaric acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of efficient catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethyl)pyrrolidine
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylamino)pyrrolidine
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is unique due to its specific substitution pattern and the presence of the hydrogen fumarate salt. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
94221-93-9 |
|---|---|
Formule moléculaire |
C25H26N2O6 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenoxyethyl)pyrrolidin-2-imine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-23-15-17(20-13-16-7-5-6-10-19(16)25-20)14-21(23)22-11-12-24-18-8-3-2-4-9-18;5-3(6)1-2-4(7)8/h2-10,13,17H,11-12,14-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GNVNZSQSHNAVOO-WLHGVMLRSA-N |
SMILES isomérique |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


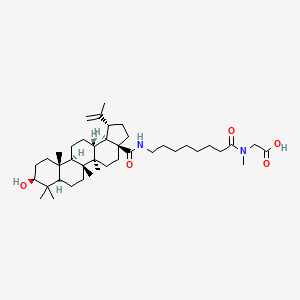
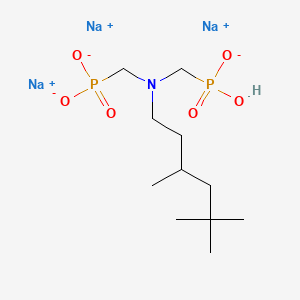

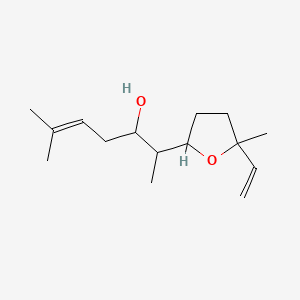

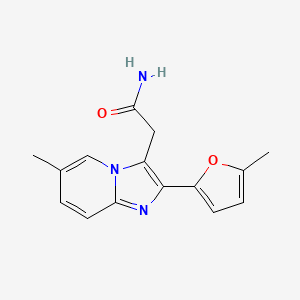
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
